molecular formula C20H15N3O B5338357 4-[5-(4-phenylphenyl)-1,3,4-oxadiazol-2-yl]aniline

4-[5-(4-phenylphenyl)-1,3,4-oxadiazol-2-yl]aniline

Cat. No.: B5338357
M. Wt: 313.4 g/mol
InChI Key: ZXSXGUBNIXLQPG-UHFFFAOYSA-N
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Description

4-[5-(4-phenylphenyl)-1,3,4-oxadiazol-2-yl]aniline is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-phenylphenyl)-1,3,4-oxadiazol-2-yl]aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-aminobenzohydrazide with benzoic acid derivatives under dehydrating conditions to form the oxadiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-phenylphenyl)-1,3,4-oxadiazol-2-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aniline group allows for electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: HNO3 for nitration, Br2 in acetic acid for bromination.

Major Products

    Oxidation: Formation of corresponding oxadiazole carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or bromo derivatives.

Mechanism of Action

The mechanism of action of 4-[5-(4-phenylphenyl)-1,3,4-oxadiazol-2-yl]aniline involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to its biological effects.

    Pathways Involved: It may inhibit specific enzymes or receptors, leading to antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl]aniline
  • 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine

Uniqueness

4-[5-(4-phenylphenyl)-1,3,4-oxadiazol-2-yl]aniline is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where specific interactions with biological targets or electronic properties are required .

Properties

IUPAC Name

4-[5-(4-phenylphenyl)-1,3,4-oxadiazol-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c21-18-12-10-17(11-13-18)20-23-22-19(24-20)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSXGUBNIXLQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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